((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine

Conformational flexibility Vector geometry MedChem building block

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine, also cataloged under CAS 2307784-96-7 as the rel-((1R,5S)) racemate form, is a chiral, constrained bicyclic primary amine building block (MF: C₆H₁₁NO, MW: 113.16 g/mol). The scaffold fuses a tetrahydrofuran ring with a cyclopropane ring, placing the aminomethyl group at the bridgehead position Computed XLogP3-AA is −0.6, with one hydrogen bond donor and two acceptors.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 2307784-96-7
Cat. No. B2451110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine
CAS2307784-96-7
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1C2C1(COC2)CN
InChIInChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m0/s1
InChIKeyGFWCRAOJLDHNKN-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine (CAS 2307784-96-7) – Identity, Class, and Procurement Baseline


((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine, also cataloged under CAS 2307784-96-7 as the rel-((1R,5S)) racemate form, is a chiral, constrained bicyclic primary amine building block (MF: C₆H₁₁NO, MW: 113.16 g/mol) [1]. The scaffold fuses a tetrahydrofuran ring with a cyclopropane ring, placing the aminomethyl group at the bridgehead position 1. Computed XLogP3-AA is −0.6, with one hydrogen bond donor and two acceptors [2]. This compound belongs to the broader 3‑oxabicyclo[3.1.0]hexane class, which is employed to conformationally restrict small molecules in medicinal chemistry programs targeting kinases, proteases, and nucleoside-binding enzymes [3].

Why 3‑Oxabicyclo[3.1.0]hexane Amine Analogs Cannot Substitute ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine in Pharmacophore Design


Even among close 3‑oxabicyclo[3.1.0]hexane congeners, the position of the amine group and absolute stereochemistry dictate hydrogen-bonding geometry, vector exit angles, and rotational degrees of freedom. Moving the amine directly onto the bridgehead carbon (3‑oxabicyclo[3.1.0]hexan‑1‑amine) eliminates the freely rotatable C–CH₂–NH₂ bond, locking the basic nitrogen into a fixed orientation that cannot sample the conformational space accessible to a methanamine substituent [1]. Conversely, changing the stereochemistry from (1S,5R) to (1R,5S) inverts the trajectory of the aminomethyl arm, which can reverse enantioselectivity at a chiral biological target and alter metabolic stability [2]. These geometric differences preclude simple plug-and-play substitution in SAR-driven optimization campaigns. The following sections quantify these distinctions.

Quantitative Differentiation of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine Against Structurally Proximate Analogs


Rotatable Bond Advantage: Methanamine vs. Bridgehead-Direct Amine

The target compound’s aminomethyl group introduces one rotatable bond (τ = C1–CH₂–NH₂) absent in 3‑oxabicyclo[3.1.0]hexan‑1‑amine (rotatable bond count = 0). This single degree of freedom permits the primary amine nitrogen to sample multiple orientations relative to the bicycle, expanding accessible pharmacophore vectors [1].

Conformational flexibility Vector geometry MedChem building block

Lipophilicity Differential: (1S,5R)-Methanamine vs. (1R,5S)-Enantiomer and Direct Amine

The computed partition coefficient (XLogP3-AA) for the target compound is −0.6 [1], identical to its enantiomer (PubChem CID 96732130) owing to the algorithm’s symmetry, but lab determinations indicate subtle differences in chromatographic retention and thus lipophilicity between enantiomers. The direct amine analog 3‑oxabicyclo[3.1.0]hexan‑1‑amine has a predicted XLogP3 of approximately −0.3 (based on its lower molecular weight and fewer carbons) [2], suggesting that the methanamine linker modestly increases polarity and aqueous solubility.

LogP Permeability ADME Building block

Stereochemical Differentiation: (1S,5R) vs. (1R,5S) Enantiomer for Chiral Recognition

Crystal structures of enzymes such as ketohexokinase (PDB 6w0x) demonstrate that the (1S,5R) absolute configuration of the 3‑oxabicyclo[3.1.0]hexane scaffold orients the ring oxygen and cyclopropane face relative to key active-site residues [1]. A recent patent WO 2023/118293 discloses that the (1S,5R)-aminomethyl stereoisomer imparts a ≥5‑fold improvement in KHK‑C inhibitory potency compared with the mirror-image (1R,5S) diastereomer when incorporated into the same heterocyclic periphery [2].

Enantioselectivity Stereochemistry Drug-target interactions

Purity and Supply Consistency Advantage vs. Racemic Mixture

Commercially available single-enantiomer ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine is supplied with chiral purity ≥95% (achiral assay purity 95–98%) . In contrast, the racemic rel-((1R,5S)) blend (CAS 2307784-96-7) requires subsequent chiral separation, adding cost and potential batch-to-batch variability in enantiomeric excess .

Chiral purity Reproducibility Procurement quality

Optimal Scientific and Industrial Use Cases for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine


Chiral Scaffold for Kinase and Fructose-Metabolism Enzyme Inhibitors

When designing inhibitors of ketohexokinase (KHK) or related sugar kinases, the (1S,5R)-configured 3‑oxabicyclo[3.1.0]hexane‑1‑methanamine provides a rigid, oxygen-containing core that mimics natural substrates while the aminomethyl arm enables linking to aromatic heterocycles. The 5.4‑fold potency advantage over the (1R,5S) enantiomer [1] and the sub‑20 nM IC₅₀ achieved in elaborated leads require access to this specific stereoisomer.

Conformationally Locked Nucleoside Analog Synthesis

The oxabicyclo[3.1.0]hexane scaffold has been used to lock nucleosides in the North or South sugar pucker conformation, improving binding affinity for nucleotide‑processing enzymes [2]. The (1S,5R) aminomethyl derivative enables attachment of diverse nucleobases via the primary amine, generating libraries of locked ribose surrogates for antiviral research.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 113.16 Da, XLogP of −0.6, one HBD, and two HBA [3], this compound adheres to the Rule of Three, making it an ideal fragment-sized building block. Its single rotatable bond and defined stereochemistry allow for vector-directed library synthesis while maintaining favorable aqueous solubility for biochemical screening.

Asymmetric Synthesis of Protease Inhibitor Intermediates

The (1S,5R) configuration provides a predetermined chiral environment for subsequent diastereoselective transformations. The homochiral methanamine can be elaborated into peptidomimetic protease inhibitors, where the bicyclic core replaces a flexible amino acid side chain, as cited in synthetic chemistry literature .

Quote Request

Request a Quote for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.